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Abstract
Butyrolactone I, a natural product isolated from Aspergillus terreus, has garnered significant

attention in the scientific community for its potent and selective inhibition of cyclin-dependent

kinases (CDKs). This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and biological activity of Butyrolactone I. It details its

mechanism of action as a CDK inhibitor, its impact on cell cycle regulation, and its influence on

the NF-κB signaling pathway. Furthermore, this guide presents detailed experimental protocols

for key assays used to characterize the activity of Butyrolactone I, providing a valuable

resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties
Butyrolactone I is a complex organic molecule with the IUPAC name methyl (2S)-4-hydroxy-2-

[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-

carboxylate[1]. Its chemical structure is characterized by a central γ-butyrolactone ring

substituted with multiple aromatic moieties.

Table 1: Chemical Identifiers of Butyrolactone I
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Identifier Value

IUPAC Name

methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-

methylbut-2-enyl)phenyl]methyl]-3-(4-

hydroxyphenyl)-5-oxofuran-2-carboxylate[1]

Synonyms Olomoucin

Molecular Formula C₂₄H₂₄O₇[1]

Molecular Weight 424.44 g/mol

CAS Number 87414-49-1

PubChem CID 51340302[1]

Table 2: Physicochemical Properties of Butyrolactone I

Property Value

Melting Point Data not available

Boiling Point Data not available

Solubility Soluble in DMSO and ethanol

Stability

Stable under standard laboratory conditions.

Stock solutions can be stored at -20°C for up to

one month.

Biological Activity and Mechanism of Action
Butyrolactone I is a potent, cell-permeable, and ATP-competitive inhibitor of several cyclin-

dependent kinases, playing a crucial role in the regulation of the cell cycle.

Inhibition of Cyclin-Dependent Kinases
Butyrolactone I exhibits inhibitory activity against multiple CDKs, with the most significant

effects on CDK1, CDK2, and CDK5. By competing with ATP for the binding site on these

kinases, Butyrolactone I effectively blocks their catalytic activity, leading to downstream

effects on cell cycle progression.
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Table 3: Inhibitory Activity of Butyrolactone I against CDKs

Target IC₅₀/Kᵢ

CDK1 (cdc2 kinase) IC₅₀: 7 µM

CDK2 IC₅₀: 7 µM

CDK5 IC₅₀: 3 µM

Cell Cycle Arrest
The inhibition of CDK1 and CDK2 by Butyrolactone I leads to cell cycle arrest at the G1/S and

G2/M transitions.

G1/S Arrest: Inhibition of CDK2, which complexes with cyclin E, prevents the

phosphorylation of the retinoblastoma protein (pRb)[2]. Hypophosphorylated pRb remains

bound to the transcription factor E2F, thereby preventing the expression of genes required

for S-phase entry.

G2/M Arrest: Inhibition of CDK1 (also known as cdc2), complexed with cyclin B, prevents the

phosphorylation of key substrates required for mitotic entry, such as H1 histone. This leads

to an accumulation of cells in the G2 phase of the cell cycle.
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Butyrolactone I inhibits CDK complexes, leading to cell cycle arrest.

Inhibition of the NF-κB Signaling Pathway
Butyrolactone I has been shown to attenuate inflammatory responses by inhibiting the nuclear

factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of

the p65 subunit of NF-κB and its inhibitory protein, IκB. This inhibition prevents the

translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-

inflammatory genes.
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Butyrolactone I inhibits the NF-κB signaling pathway.
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Cytotoxic Activity
Butyrolactone I has demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of Butyrolactone I

Cell Line Cancer Type IC₅₀

HL-60 Human Leukemia 13.2 µM

PC-3 Prostate Cancer 41.7 µM

Non-small and small-cell lung

cancer cell lines
Lung Cancer ~50 µg/mL

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the biological activity of Butyrolactone I.

Kinase Inhibition Assay (CDK1/Cyclin B & CDK2/Cyclin
E)
This protocol describes a general method to determine the in vitro inhibitory activity of

Butyrolactone I against CDK1/Cyclin B and CDK2/Cyclin E.
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Workflow for in vitro kinase inhibition assay.
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Materials:

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E

Histone H1 (for CDK1) or Rb protein fragment (for CDK2) as substrate

Butyrolactone I

[γ-³²P]ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA,

10 µM ATP)

SDS-PAGE gels and buffers

Phosphorimager or X-ray film

Procedure:

Prepare serial dilutions of Butyrolactone I in kinase assay buffer.

In a microcentrifuge tube, combine the CDK/cyclin complex, substrate, and Butyrolactone I
dilution.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the

phosphorylated substrate.

Quantify the band intensities and calculate the percentage of inhibition for each

Butyrolactone I concentration.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of

Butyrolactone I on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HL-60, PC-3)

Complete cell culture medium

Butyrolactone I

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well microplate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of Butyrolactone I and a vehicle control (e.g.,

DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the IC₅₀ value, the concentration of Butyrolactone I that causes 50% inhibition of

cell growth.

Western Blot Analysis of pRb Phosphorylation
This protocol describes the use of Western blotting to detect the inhibition of pRb

phosphorylation in cells treated with Butyrolactone I.

Materials:

Cell line of interest

Butyrolactone I

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb

HRP-conjugated secondary antibody

SDS-PAGE gels and buffers

PVDF or nitrocellulose membrane

Chemiluminescent substrate

Imaging system

Procedure:

Culture cells and treat them with Butyrolactone I at various concentrations for a specific

time.

Lyse the cells and collect the protein extracts.

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total pRb to ensure equal loading.

Conclusion
Butyrolactone I stands out as a significant natural product with potent anti-cancer and anti-

inflammatory properties. Its well-defined mechanism of action as a selective inhibitor of cyclin-

dependent kinases provides a solid foundation for its further investigation and potential

development as a therapeutic agent. The detailed experimental protocols provided in this guide

offer a practical resource for researchers aiming to explore the multifaceted biological activities

of this promising compound. Further studies are warranted to fully elucidate its therapeutic

potential and to explore its structure-activity relationships for the design of even more potent

and selective analogs.
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To cite this document: BenchChem. [Butyrolactone I: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15567851#chemical-structure-and-properties-of-
butyrolactone-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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